![molecular formula C14H26N2O3 B8785337 tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate](/img/structure/B8785337.png)
tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate is a synthetic organic compound characterized by the presence of tert-butyl groups and a tetrahydro-1H-pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Tetrahydro-1H-pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butyl Groups: The tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl hydroperoxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Tert-butyl hydroperoxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl groups can influence the compound’s reactivity and stability, while the tetrahydro-1H-pyrrole ring can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]pyrrolidine-1-carboxylate: Similar structure but lacks the tetrahydro ring.
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]piperidine-1-carboxylate: Contains a piperidine ring instead of a tetrahydro-1H-pyrrole ring.
Uniqueness
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate is unique due to the presence of both tert-butyl groups and a tetrahydro-1H-pyrrole ring, which confer distinct chemical and biological properties. This combination of structural features can enhance its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)15-11(17)10-8-7-9-16(10)12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
CVQYDTMTWJMFIX-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decan-6-ylmethanol](/img/structure/B8785259.png)
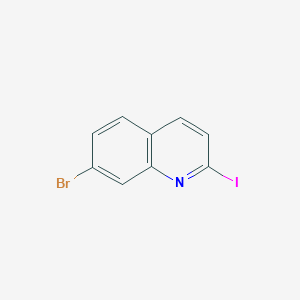
![6'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B8785274.png)
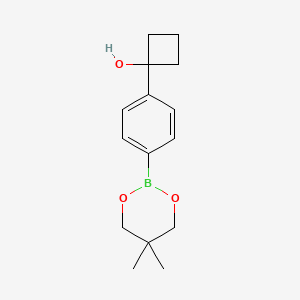
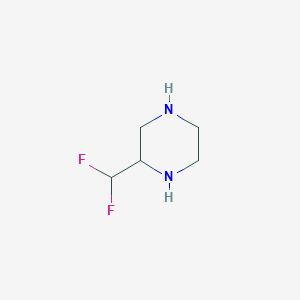

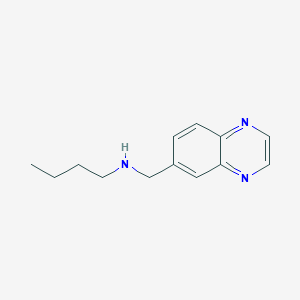
![5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B8785310.png)
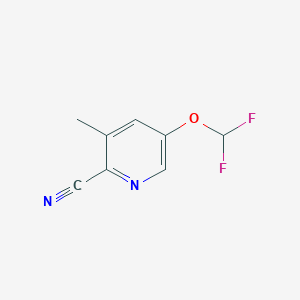
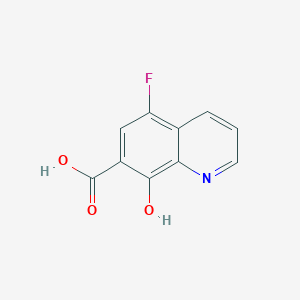
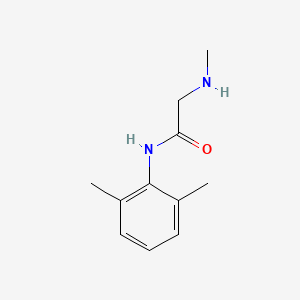
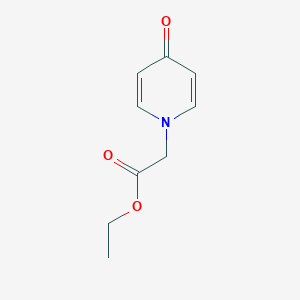
![4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8785344.png)

